
Lidocaine-D10
説明
リドカイン-d10は、広く使用されている局所麻酔薬および抗不整脈薬であるリドカインの重水素化された形態です。 重水素標識(d10)は、さまざまな生物学的サンプル中のリドカインの定量化のための質量分析における内部標準として特に有用です 。 リドカイン自体は1943年に最初に合成され、組織の麻痺および不整脈の治療における有効性により、ヒトおよび獣医学の両方で不可欠な存在となっています .
2. 製法
合成経路および反応条件: リドカイン-d10の合成には、リドカイン分子への重水素原子の導入が含まれます。これは、合成プロセス中に重水素化された試薬または溶媒を使用するなど、さまざまな方法で達成できます。一般的なアプローチの1つは、2,6-ジメチルアニリンを出発物質とし、クロロアセチルクロリドと反応させて2-クロロ-N-(2,6-ジメチルフェニル)アセトアミドを生成することです。 次に、この中間体を重水素化された溶媒の存在下でジエチルアミンと反応させて、リドカイン-d10を生成します .
工業生産方法: リドカイン-d10の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するための反応条件の厳格な制御が含まれます。重水素化された溶媒と試薬の使用は、目的の重水素標識を達成するために不可欠です。 最終生成物は通常、再結晶またはクロマトグラフィーなどの技術を使用して精製され、分析標準として使用するために必要な基準を満たしていることを確認します .
作用機序
リドカイン-d10は、リドカインと同様に、ニューロン細胞膜の電位依存性ナトリウムチャネルを阻害することによって効果を発揮します。この阻害は、神経インパルス発生と伝導を阻害し、局所的な麻痺を引き起こします。 分子標的には、Na_v1.2、Na_v1.5、Na_v1.7、Na_v1.8などのさまざまな種類のナトリウムチャネルが含まれます 。 これらのチャネルを遮断することにより、リドカインは心臓膜を安定させ、異常な電気的活動を抑制することによって、抗不整脈作用も示します .
類似の化合物:
プロカイン: 別の局所麻酔薬ですが、作用時間が短く、代謝経路が異なります。
ブピバカイン: より長時間作用する局所麻酔薬で、効力は高いですが、心臓毒性のリスクも高くなっています。
ロピバカイン: ブピバカインに似ていますが、安全性プロファイルが優れています。
リドカイン-d10の独自性: リドカイン-d10の独自性は、重水素標識にあるため、分析化学における貴重なツールとなっています。 重水素原子は、質量分析法を使用して複雑な生物学的マトリックス中のリドカインを正確に定量化できる明確な質量差を提供します .
生化学分析
Biochemical Properties
Lidocaine-D10, like its parent compound Lidocaine, plays a significant role in biochemical reactions. It primarily acts by blocking sodium channels, thereby inhibiting the conduction of nerve impulses . This action is crucial in its primary function as a local anesthetic .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. For instance, it has been shown to decrease the growth, migration, and invasion of gastric carcinoma cells . This is achieved through the up-regulation of miR-145 expression and further inactivation of MEK/ERK and NF-κB signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects primarily by binding to voltage-gated sodium channels on nerve cell membranes . This binding inhibits the influx of sodium ions, preventing the initiation and propagation of action potentials, which results in a reversible interruption of nociceptive conduction, blocking the transmission of pain impulses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, a study on the dermal effects and pharmacokinetic evaluation of Lidocaine/prilocaine cream in healthy Chinese volunteers showed that after the removal of the residual anesthetic cream, there was a vascular biphasic response with initial transient blanching which reaches a peak at 4.5 h and later more persisting period erythema .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study on local anesthesia for adult rodents, Lidocaine was used intravenously in dogs to provide systemic analgesia, ventricular antiarrhythmic treatment, and multiorgan dysfunction attenuation .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by CYP1A2, but minor involvement of CYP3A4 is also observed . The major route is deethylation to monoethylglycinexylidide (MEGX) and further deethylation to glycinexylidide and hydrolysis to 2,6-xylidine .
Transport and Distribution
This compound is rapidly absorbed post-administration and has a large volume of distribution . It is extensively metabolized, with around 80% of the dose excreted as metabolites .
Subcellular Localization
Given its mechanism of action, it is likely to be localized at the cell membrane where it interacts with voltage-gated sodium channels
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Lidocaine-d10 involves the introduction of deuterium atoms into the lidocaine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with 2,6-dimethylaniline and react it with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with diethylamine in the presence of deuterated solvents to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated solvents and reagents is critical to achieve the desired deuterium labeling. The final product is typically purified using techniques such as recrystallization or chromatography to ensure it meets the required standards for use as an analytical standard .
化学反応の分析
反応の種類: リドカイン-d10は、その非重水素化対応物と同様に、次のようなさまざまな化学反応を起こします。
酸化: リドカインは、いくつかの薬理学的活性を保持する代謝産物であるモノエチルグリシンキシリリド(MEGX)を生成するために酸化される可能性があります.
還元: 還元反応はそれほど一般的ではありませんが、特定の条件下で発生する可能性があります。
置換: リドカインは、特に強い求核剤の存在下で、置換反応を起こす可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、生物学的システムのシトクロムP450酵素が含まれます。
置換: ナトリウムメトキシドなどの強い求核剤は、置換反応を促進する可能性があります。
主な生成物:
酸化: モノエチルグリシンキシリリド(MEGX)
4. 科学研究への応用
リドカイン-d10は、特に次の分野における科学研究で広く使用されています。
化学: リドカインとその代謝産物の定量化のための質量分析における内部標準として。
生物学: さまざまな生物学的システムにおけるリドカインの薬物動態と代謝の研究。
医学: リドカイン製剤の有効性と安全性の調査。
科学的研究の応用
Pharmacokinetics and Clinical Applications
Chronic Pain Management
Lidocaine-D10 has shown efficacy in managing chronic pain conditions. A retrospective study involving 49 patients with Complex Regional Pain Syndrome (CRPS) demonstrated significant pain relief following intravenous lidocaine infusion. Patients reported improvements in both thermal and mechanical pain sensitivity after five treatment sessions . Additionally, a multicenter trial indicated that a 5% lidocaine patch effectively reduced pain in patients with postherpetic neuralgia and other chronic pain syndromes, enhancing their quality of life by improving mobility and sleep .
Nebulization for Pulmonary Conditions
In equine medicine, nebulized lidocaine has been studied for its corticosteroid-sparing effects. A study reported that nebulization resulted in higher concentrations of lidocaine in the epithelial lining fluid compared to systemic circulation, indicating its potential for localized treatment of respiratory conditions without significant systemic absorption . This method could offer an alternative for managing airway responsiveness in horses.
Analytical Chemistry Applications
Method Development for Detection
this compound serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods aimed at quantifying lidocaine and its metabolites in biological fluids. A robust LC-MS/MS method was developed to determine lidocaine levels in serum, achieving a limit of quantification as low as 1 ng/mL. This method is applicable across various biological matrices including plasma, urine, and milk . The use of deuterated standards like this compound enhances the accuracy of these measurements by compensating for matrix effects.
Environmental Monitoring
this compound has also been employed in environmental studies to monitor organic contaminants. In a study focusing on birds as sentinel species, researchers utilized deuterated compounds to assess exposure to pharmaceuticals and other micropollutants. The analysis included blood and liver samples from various bird species, demonstrating the utility of this compound in tracking environmental contamination levels .
Case Studies and Research Findings
類似化合物との比較
Procaine: Another local anesthetic but with a shorter duration of action and different metabolic pathways.
Bupivacaine: A longer-acting local anesthetic with a higher potency but also a higher risk of cardiotoxicity.
Ropivacaine: Similar to bupivacaine but with a better safety profile.
Uniqueness of Lidocaine-d10: this compound’s uniqueness lies in its deuterium labeling, which makes it an invaluable tool in analytical chemistry. The deuterium atoms provide a distinct mass difference that allows for precise quantification of lidocaine in complex biological matrices using mass spectrometry .
特性
IUPAC Name |
2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-N-(2,6-dimethylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,15,17)/i1D3,2D3,5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJVILVZKWQKPM-JKSUIMTKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC(=O)NC1=C(C=CC=C1C)C)C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851528-09-1 | |
Record name | 851528-09-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
A: [] Combining a short middle-bore capillary column with a thicker stationary phase and a short narrow-bore separation column with a thinner stationary phase in gas chromatography allows for the rapid screening of non-volatile drugs. This combination leverages the benefits of both column types, potentially leading to improved separation efficiency and shorter analysis times.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。